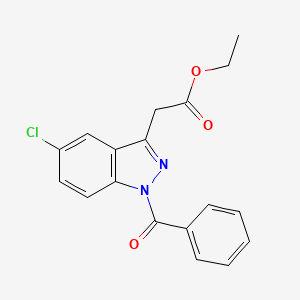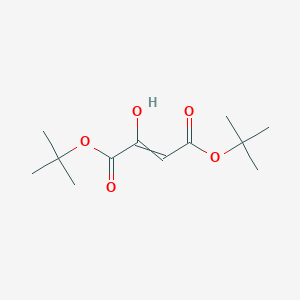![molecular formula C19H23O3P B14385975 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol CAS No. 89358-81-6](/img/structure/B14385975.png)
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is an organic compound that features a cyclohexane ring substituted with a diphenylphosphoryl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol typically involves the reaction of cyclohexane derivatives with diphenylphosphoryl reagents under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes a reaction with diphenylphosphoryl chloride in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane with different substituents.
Wissenschaftliche Forschungsanwendungen
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylcyclohexane: Similar structure but lacks the phosphoryl group.
Cyclohexane-1,2-diol: Contains hydroxyl groups but no diphenylphosphoryl group.
Diphenylphosphorylcyclohexane: Contains the diphenylphosphoryl group but lacks hydroxyl groups.
Uniqueness
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is unique due to the presence of both the diphenylphosphoryl group and hydroxyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89358-81-6 |
|---|---|
Molekularformel |
C19H23O3P |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(diphenylphosphorylmethyl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C19H23O3P/c20-18-13-7-8-14-19(18,21)15-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,20-21H,7-8,13-15H2 |
InChI-Schlüssel |
GHBLFYKTNSNUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


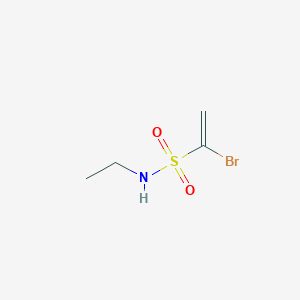
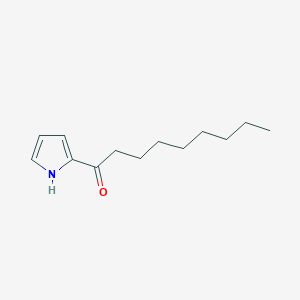

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
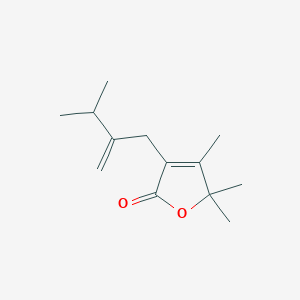

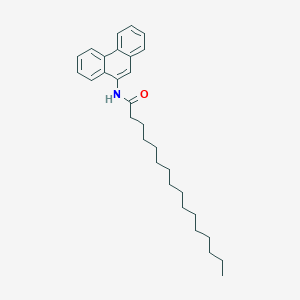
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
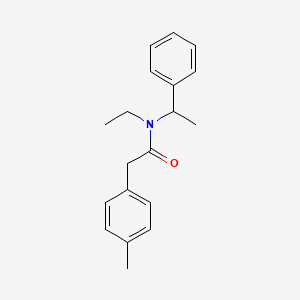
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
